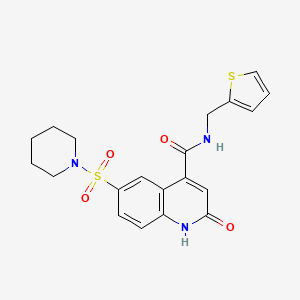

N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives involves a series of reactions starting with 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides. These intermediates are then reacted with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters to yield the desired acetamide derivatives. Additionally, the reaction of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural leads to the formation of 5-heterylidene derivatives. These synthetic pathways are crucial for the development of compounds with potential anticancer activity, as demonstrated by their cytotoxic effects against leukemia cell lines .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been elucidated through crystallography. The acetamide unit is significantly inclined relative to the furan ring, with an angle of 76.7°. In the crystal form, molecules are interconnected through N—H⋯O and C—H⋯O hydrogen bonds, which organize into C(4) chains along the100 direction. The carbonyl oxygen atom acts as a bifurcated acceptor, contributing to the formation of an R 1 2(6) ring within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives is highlighted by their ability to undergo further transformations. For instance, the reaction with pyridinecarbaldehydes and 5-arylfurfural to yield 5-heterylidene derivatives indicates the presence of reactive functional groups that can participate in condensation reactions. These reactions are not only important for the synthesis of diverse derivatives but also for the potential enhancement of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives are characterized using various spectroscopic techniques. Mass spectrometry, NMR, and FTIR spectroscopy are employed to confirm the structure of the newly synthesized compounds. These techniques provide detailed information about the molecular weight, structural framework, and functional groups present in the compounds. The antimicrobial activity of these compounds, as demonstrated by their good antibacterial and antifungal activity, is a testament to their chemical properties and potential as therapeutic agents .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

The synthesis and rearrangement of furan-2-ylmethyl derivatives are crucial in organic chemistry for generating heteroaromatic compounds. For instance, furan-2-ylmethyl tosylacetates undergo decarboxylative Claisen rearrangement to yield 2,3-disubstituted heteroaromatic products, showcasing the versatility of furan derivatives in synthesis processes (Craig et al., 2005). Furthermore, the synthesis of N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives demonstrates their significance in creating bioactive molecules with potential applications in drug discovery and development (Horishny et al., 2021).

Pharmacological Research

In the realm of pharmacology, compounds containing the furan-2-ylmethyl moiety have been investigated for their therapeutic potential. Research focusing on the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including those with furan-2-yl groups, has shown significant protection against seizures in animal models, highlighting their potential in treating neurological disorders (Kohn et al., 1993). Moreover, furan-thiazolidinone hybrids have exhibited remarkable antiamoebic activity, suggesting their use in developing new treatments for amoebiasis (Ansari et al., 2016).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal effects of furan derivatives have been widely studied. Compounds such as 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives have shown significant antifungal activity against various fungi species, providing insights into their potential use in combating fungal infections (Kaplancıklı et al., 2013). Additionally, novel derivatives with furan-2-yl motifs have exhibited promising antibacterial properties, further underscoring the therapeutic value of these compounds in addressing bacterial infections (Rani et al., 2012).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-11-14-7-4-8-20-14)10-13-9-15(21-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJZTASPIWKYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)